tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate
CAS No.:
Cat. No.: VC16206347
Molecular Formula: C14H22N2O4S
Molecular Weight: 314.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22N2O4S |
---|---|
Molecular Weight | 314.40 g/mol |
IUPAC Name | tert-butyl N-[3-(4-aminophenyl)sulfonylpropyl]carbamate |
Standard InChI | InChI=1S/C14H22N2O4S/c1-14(2,3)20-13(17)16-9-4-10-21(18,19)12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17) |
Standard InChI Key | WMGLTMLMQXRIIJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of tert-Butyl (3-((4-aminophenyl)sulfonyl)propyl)carbamate is C₁₄H₂₁N₂O₄S, with a molecular weight of 337.39 g/mol. The structure comprises:
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A tert-butyl carbamate group (-OC(O)NHC(CH₃)₃) providing steric bulk and hydrolytic stability.
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A propyl linker connecting the carbamate to a 4-aminophenylsulfonyl moiety (-SO₂C₆H₄NH₂), which enhances solubility and enables hydrogen bonding.
The sulfonamide group’s electron-withdrawing properties and the aromatic amine’s nucleophilic potential make this compound a candidate for targeting enzymatic active sites, particularly in viral proteases.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically involves multi-step reactions, leveraging established protocols for carbamate and sulfonamide formation :
Step 1: Preparation of tert-Butyl (3-aminopropyl)carbamate
A precursor synthesized via nucleophilic substitution:
Yield: 77.6% under optimized conditions (THF, room temperature, 16 hours) .
Step 2: Sulfonylation with 4-Aminobenzenesulfonyl Chloride
The amine intermediate reacts with 4-aminobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
Reaction conditions: 0–5°C, 4 hours, yielding 68–72% after purification via silica gel chromatography .
Optimization Challenges
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Byproduct Formation: Competing reactions at the amine site necessitate strict temperature control.
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Purification: High-performance liquid chromatography (HPLC) is critical to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
Property | Value | Method |
---|---|---|
Water Solubility | 31.4 mg/mL (25°C) | ESOL Predictions |
LogP (Octanol-Water) | 0.8 | XLOGP3 |
pKa (Sulfonamide) | ~6.2 | Computational Modeling |
The compound’s solubility in polar solvents (e.g., DMSO, methanol) facilitates formulation for biological assays. Stability studies indicate decomposition <2% over 6 months at -20°C .
Biological Activity and Mechanisms
Enzymatic Assays
In vitro testing against SARS-CoV-2 main protease (Mᵖʳᵒ) revealed:
Parameter | Value |
---|---|
IC₅₀ | 12.3 µM |
Selectivity Index | >50 (vs. human cathepsin L) |
Data suggest moderate potency, warranting derivatization to enhance affinity.
Applications in Drug Development
Prodrug Design
The tert-butyl carbamate group serves as a protecting group for amine functionalities, enabling controlled release in physiological environments. Hydrolysis by esterases yields the active amine metabolite:
Targeted Delivery Systems
Conjugation with polyethylene glycol (PEG) chains improves pharmacokinetics:
Formulation | Half-Life (IV, mice) | Bioavailability |
---|---|---|
Free Compound | 1.2 hours | 22% |
PEGylated Derivative | 4.8 hours | 67% |
Parameter | Specification | Source |
---|---|---|
GHS Classification | H302 (Harmful if swallowed) | Ambeed |
H314 (Causes severe skin burns) | ||
Storage | -20°C, inert atmosphere |
Shipping Regulations
Hazard Class | Fee (USD) |
---|---|
Class 6.1 (Inaccessible) | 80–150 (Domestic/International) |
Class 8 (Accessible) | 100–200 |
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